REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:12]([CH:19]([CH3:21])[CH3:20])([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14])[CH:9]=[C:10](I)[C:3]=12.[Li][C:23](C)(C)[CH3:24].C(I)C.C([O-])(O)=O.[Na+]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([Si:12]([CH:19]([CH3:21])[CH3:20])([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14])[CH:9]=[C:10]([CH2:23][CH3:24])[C:3]=12 |f:3.4|
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Name
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4-chloro-3-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)N(C=C2I)[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
73.1 mL
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Type
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reactant
|
Smiles
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[Li]C(C)(C)C
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-40 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred for about 30 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the internal temperature below about −70° C
|
Type
|
ADDITION
|
Details
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was added
|
Type
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TEMPERATURE
|
Details
|
to warm to rt
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
|
WASH
|
Details
|
the solids washed with EtOAc (3×50 mL)
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Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
the material was partitioned between EtOAc (200 mL) and water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous NaCl (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting material was treated with MeOH (80 mL)
|
Type
|
TEMPERATURE
|
Details
|
then warmed to about 60° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
STIRRING
|
Details
|
the resulting slurry stirred overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
then washed with MeOH (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
then purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with heptane
|
Type
|
STIRRING
|
Details
|
The material was stirred with MeOH (15 mL) overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH (2 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)N(C=C2CC)[Si](C(C)C)(C(C)C)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |